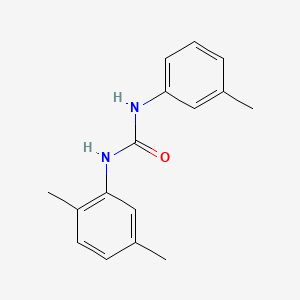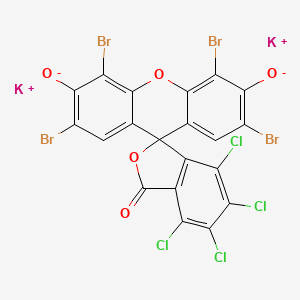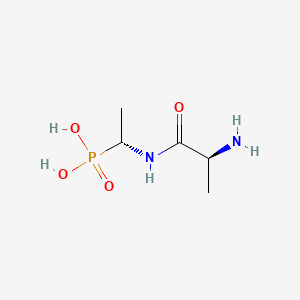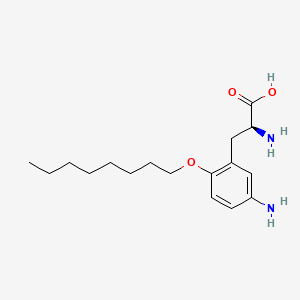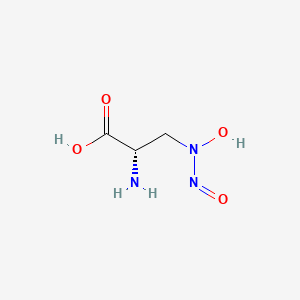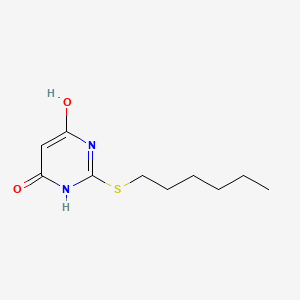
ZQ-16
Übersicht
Beschreibung
Diese Verbindung hat eine signifikante Aktivität in der Aktivierung der GPR84-vermittelten Calciummobilisierung, der Hemmung der zyklischen Adenosinmonophosphat-Akkumulation, der Phosphorylierung der extrazellulären signalregulierten Kinasen 1 und 2, der Rezeptordesensitivierung und -internalisierung sowie der Rezeptor-β-Arrestin-Interaktion gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ZQ-16 beinhaltet die Reaktion von Hexylthiol mit 6-Hydroxy-4(3H)-pyrimidinon unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid und kann eine Erwärmung zur Förderung der Reaktion beinhalten. Das Produkt wird dann unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von ≥98% zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, und die Reaktionsbedingungen werden für die großtechnische Produktion optimiert. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
ZQ-16 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der GPR84-Rezeptoraktivierung und der Signalwege.
Biologie: Einsatz in zellulären Assays zur Untersuchung der Rolle von GPR84 in verschiedenen biologischen Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit GPR84-Dysfunktion, wie z. B. Entzündungen.
Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf GPR84 und verwandte Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Aktivierung des GPR84-Rezeptors. Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalereignisse, einschließlich Calciummobilisierung, Hemmung der zyklischen Adenosinmonophosphat-Akkumulation und Phosphorylierung der extrazellulären signalregulierten Kinasen 1 und 2. Diese Signalereignisse führen zu verschiedenen zellulären Reaktionen wie Rezeptordesensitivierung, -internalisierung und -interaktion mit β-Arrestin .
Wirkmechanismus
Target of Action
ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84 . GPR84 is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses and is highly expressed in immune cells .
Mode of Action
This compound interacts with GPR84 and activates it . This activation leads to several downstream effects, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction .
Biochemical Pathways
The activation of GPR84 by this compound affects several biochemical pathways. It induces calcium response in a dose-dependent manner . It also reduces Forskolin-stimulated cAMP accumulation in a dose-dependent manner . Furthermore, this compound induces the phosphorylation of ERK1/2 , which is a key player in various cellular processes, including cell proliferation, differentiation, and migration.
Pharmacokinetics
The solubility of this compound in dmso is reported to be 5 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The activation of GPR84 by this compound leads to several molecular and cellular effects. It induces calcium mobilization, which is a critical process in cell signaling . It also inhibits cAMP accumulation, which plays a role in various cellular processes . Moreover, this compound induces the phosphorylation of ERK1/2, which can affect cell proliferation, differentiation, and migration .
Biochemische Analyse
Biochemical Properties
ZQ-16 plays a crucial role in biochemical reactions by interacting with the GPR84 receptor. This interaction leads to the activation of several downstream signaling pathways, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction . These interactions highlight the compound’s ability to modulate key biochemical processes, making it a valuable tool for studying GPR84-mediated signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By activating the GPR84 receptor, this compound influences cell function in several ways. It has been shown to induce a pro-inflammatory response in immune cells, leading to increased cytokine secretion and chemotaxis . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further demonstrating its impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GPR84 receptor. This binding leads to the activation of GPR84-mediated signaling pathways, including calcium mobilization and inhibition of cAMP accumulation . The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent for diseases involving GPR84 dysregulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged activation of GPR84-mediated signaling pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively activate GPR84-mediated signaling pathways without causing significant adverse effects . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the GPR84 receptor. This interaction influences metabolic flux and metabolite levels, further demonstrating the compound’s impact on cellular metabolism . The specific enzymes and cofactors involved in these pathways are still being investigated, but the current understanding highlights the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This distribution is essential for the activation of GPR84-mediated signaling pathways and the subsequent cellular effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with the GPR84 receptor . This targeting is facilitated by post-translational modifications and targeting signals, ensuring that this compound exerts its effects in the appropriate cellular context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZQ-16 involves the reaction of hexylthiol with 6-hydroxy-4(3H)-pyrimidinone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve heating to facilitate the reaction. The product is then purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ZQ-16 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile oder Elektrophile können abhängig von der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen oder anderen reduzierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GPR40-Agonisten: Verbindungen, die den GPR40-Rezeptor aktivieren, einen weiteren Rezeptor für freie Fettsäuren.
GPR41-Agonisten: Verbindungen, die den GPR41-Rezeptor anvisieren.
GPR119-Agonisten: Verbindungen, die den GPR119-Rezeptor aktivieren.
GPR120-Agonisten: Verbindungen, die den GPR120-Rezeptor anvisieren.
Einzigartigkeit von ZQ-16
This compound ist einzigartig in seiner hohen Selektivität und Potenz für den GPR84-Rezeptor. Im Gegensatz zu anderen Agonisten von freien Fettsäuren zeigt this compound keine Aktivität an GPR40, GPR41, GPR119 oder GPR120, was es zu einem wertvollen Werkzeug für die Untersuchung von GPR84-spezifischen Signalwegen und Funktionen macht .
Eigenschaften
IUPAC Name |
2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOAKRMLQKLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


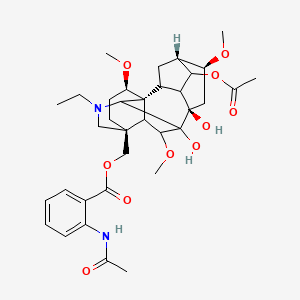
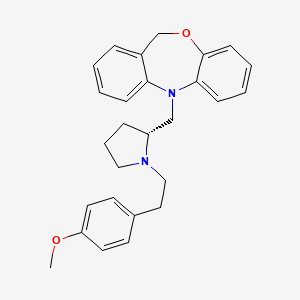
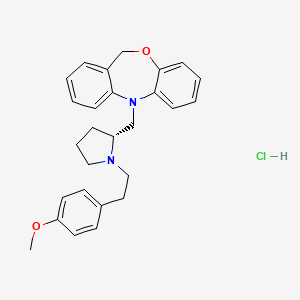
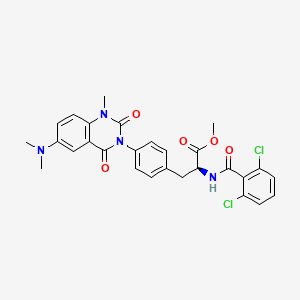
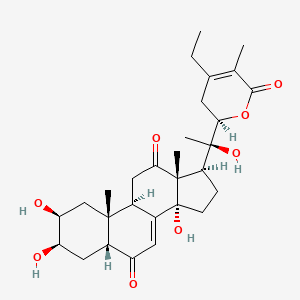
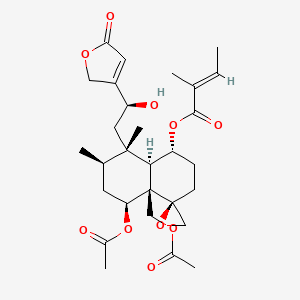
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)


